(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol
Overview
Description
(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group at the 4th position, an ethyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-ethylimidazole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 5th position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-chloro-2-ethyl-1H-imidazol-5-yl)carboxylic acid.
Reduction: 2-ethyl-1H-imidazol-5-ylmethanol.
Substitution: (4-substituted-2-ethyl-1H-imidazol-5-yl)methanol derivatives.
Scientific Research Applications
(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2-butyl-4-chloro-1H-imidazol-5-yl)methanol
- (2-ethyl-4-chloro-1H-imidazol-5-yl)methanol
- (2-methyl-4-chloro-1H-imidazol-5-yl)methanol
Uniqueness
(5-Chloro-2-ethyl-1h-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro group at the 4th position and the ethyl group at the 2nd position, along with the hydroxymethyl group at the 5th position, makes it a versatile intermediate for various synthetic applications. Its unique structure also influences its reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-chloro-2-ethyl-1H-imidazol-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h10H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFASZXPEKIZOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437123 | |
Record name | (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146650-65-9 | |
Record name | (4-Chloro-2-ethyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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